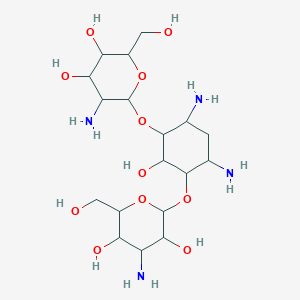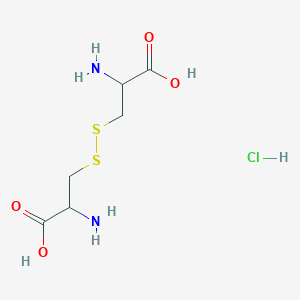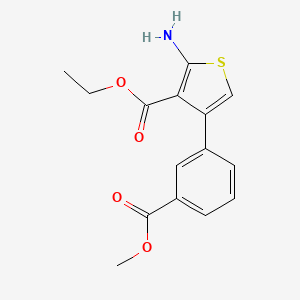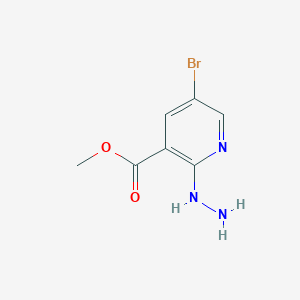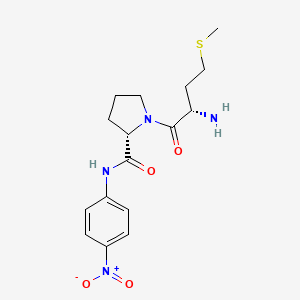
(L)-Methionyl-(L)-prolyl-P-nitroanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(L)-Methionyl-(L)-prolyl-P-nitroanilide is a synthetic peptide derivative that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound consists of two amino acids, methionine and proline, linked to a p-nitroanilide group. The presence of the p-nitroanilide moiety imparts distinct chemical and biological characteristics to the compound, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (L)-Methionyl-(L)-prolyl-P-nitroanilide typically involves the stepwise coupling of protected amino acids followed by the introduction of the p-nitroanilide group. The process begins with the protection of the amino and carboxyl groups of methionine and proline using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
After the formation of the dipeptide, the protecting groups are removed under acidic or basic conditions, and the p-nitroanilide group is introduced through a nucleophilic substitution reaction using p-nitroaniline and a suitable activating agent like N-hydroxysuccinimide (NHS) ester or carbodiimide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and characterization of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (L)-Methionyl-(L)-prolyl-P-nitroanilide undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: The p-nitroanilide group can be reduced to an aniline derivative using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The p-nitroanilide group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Sodium dithionite, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Aniline derivative.
Substitution: Various substituted anilines.
Wissenschaftliche Forschungsanwendungen
(L)-Methionyl-(L)-prolyl-P-nitroanilide has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide bond formation and cleavage, as well as for investigating the reactivity of p-nitroanilide derivatives.
Biology: Employed in enzymatic assays to study protease activity, as the p-nitroanilide group serves as a chromogenic substrate that releases a colored product upon cleavage.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the development of diagnostic assays and biosensors due to its chromogenic properties.
Wirkmechanismus
The mechanism of action of (L)-Methionyl-(L)-prolyl-P-nitroanilide primarily involves its interaction with enzymes, particularly proteases. The compound acts as a substrate for proteases, which cleave the peptide bond between methionine and proline, releasing the p-nitroanilide group. The released p-nitroanilide group undergoes a color change, which can be quantitatively measured to assess enzyme activity. This mechanism is widely used in enzymatic assays to study protease kinetics and inhibition.
Vergleich Mit ähnlichen Verbindungen
(L)-Methionyl-(L)-prolyl-P-nitroanilide can be compared with other peptide derivatives containing p-nitroanilide groups, such as:
- (L)-Alanyl-(L)-prolyl-P-nitroanilide
- (L)-Valyl-(L)-prolyl-P-nitroanilide
- (L)-Leucyl-(L)-prolyl-P-nitroanilide
These compounds share similar structural features but differ in the amino acid residues, which can influence their reactivity and interaction with enzymes
Eigenschaften
Molekularformel |
C16H22N4O4S |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N4O4S/c1-25-10-8-13(17)16(22)19-9-2-3-14(19)15(21)18-11-4-6-12(7-5-11)20(23)24/h4-7,13-14H,2-3,8-10,17H2,1H3,(H,18,21)/t13-,14-/m0/s1 |
InChI-Schlüssel |
HQRJJHXKCFABSI-KBPBESRZSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Kanonische SMILES |
CSCCC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol](/img/structure/B12070204.png)

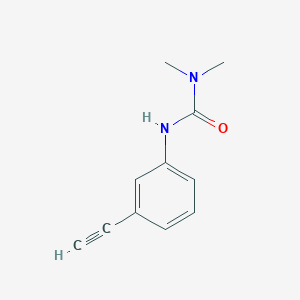
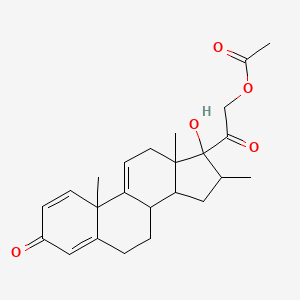

![tert-Butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate](/img/structure/B12070239.png)

